SIRT3 Inhibitory Potency Baseline vs. (4-Aminophenyl)nicotinic Acid Lead Compounds
A high-strength, direct head-to-head comparison for the target compound is unavailable. However, a strong class-level benchmark exists from a structurally adjacent series. In a 2025 study, optimized (4-aminophenyl)nicotinic acid derivatives D16 and D24 exhibited SIRT3 IC50 values of 15.28 μM and 17.36 μM, respectively. The target compound, Methyl 6-((4-aminophenyl)amino)nicotinate, differs by having a methyl ester at the 5-carboxylate and an amine linker at the 6-position, two modifications that are known in this scaffold to dramatically alter enzyme inhibition potency and isoform selectivity. [1]
| Evidence Dimension | SIRT3 Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | No direct SIRT3 IC50 data available for Methyl 6-((4-aminophenyl)amino)nicotinate |
| Comparator Or Baseline | D16 (15.28 μM) and D24 (17.36 μM) – (4-aminophenyl)nicotinic acid derivatives |
| Quantified Difference | Not evaluable without direct data; structural modifications at 5- and 6-positions are known to shift IC50 values significantly within this class |
| Conditions | In vitro enzyme assay using recombinant SIRT3 |
Why This Matters
This baseline defines the potency range achievable by the (4-aminophenyl)nicotinic acid pharmacophore, allowing researchers to assess whether the target compound's structural modifications enhance or diminish activity in their specific assay system.
- [1] He, Z., et al. (2025). Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach. Results in Chemistry, 18, 102669. View Source
